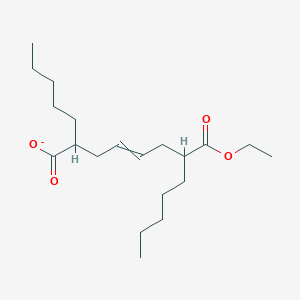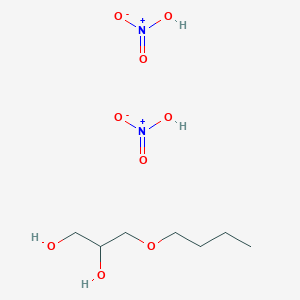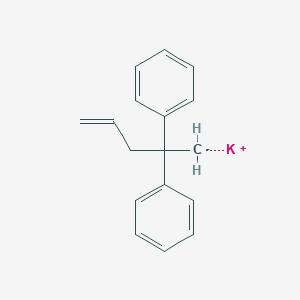
potassium;2-phenylpent-4-en-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-phenylpent-4-en-2-ylbenzene is an organic compound characterized by its unique structure, which includes a potassium ion and a phenyl group attached to a pentenylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-phenylpent-4-en-2-ylbenzene typically involves the reaction of 2-phenylpent-4-en-2-ylbenzene with a potassium source. One common method is the reaction of the organic precursor with potassium hydroxide in an appropriate solvent under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-phenylpent-4-en-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Potassium;2-phenylpent-4-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of potassium;2-phenylpent-4-en-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpent-4-en-2-ylbenzene: The parent compound without the potassium ion.
Potassium;2-phenylbut-4-en-2-ylbenzene: A similar compound with a shorter carbon chain.
Uniqueness
Potassium;2-phenylpent-4-en-2-ylbenzene is unique due to the presence of the potassium ion, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the potassium ion plays a crucial role.
Properties
CAS No. |
62901-75-1 |
|---|---|
Molecular Formula |
C17H17K |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
potassium;2-phenylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C17H17.K/c1-3-14-17(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h3-13H,1-2,14H2;/q-1;+1 |
InChI Key |
UZVLDLWJNISKTM-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520162.png)

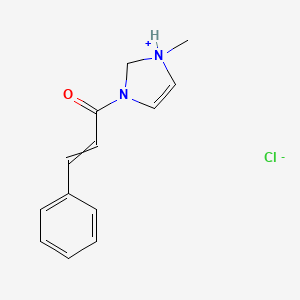
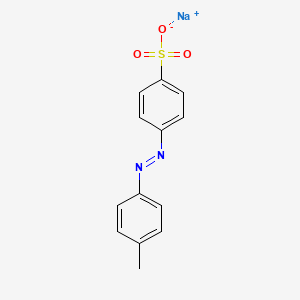

![N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine](/img/structure/B14520202.png)
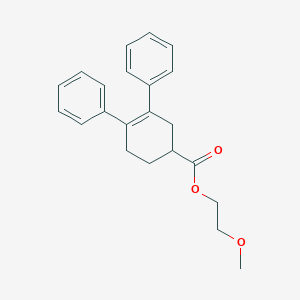
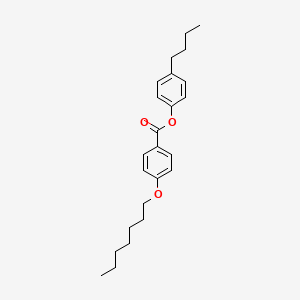
![3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide](/img/structure/B14520224.png)


![N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14520239.png)
